molecular formula C20H21ClN2O2 B505178 4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide

4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B505178
M. Wt: 356.8g/mol
InChI Key: XIMHKNSCCQCTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a 4-chloro group and a 4-methylpiperidin-1-yl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Amide Formation: The 4-chlorobenzoyl chloride is then reacted with 2-aminobenzamide to form the intermediate 4-chloro-N-(2-aminophenyl)benzamide.

    Piperidine Substitution: The final step involves the reaction of the intermediate with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-(4-methylpiperazin-1-yl)phenyl}benzamide
  • 4-chloro-N-methylpyridine-2-carboxamide

Uniqueness

4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8g/mol

IUPAC Name

4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H21ClN2O2/c1-14-10-12-23(13-11-14)20(25)17-4-2-3-5-18(17)22-19(24)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24)

InChI Key

XIMHKNSCCQCTOH-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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